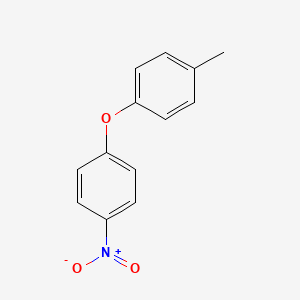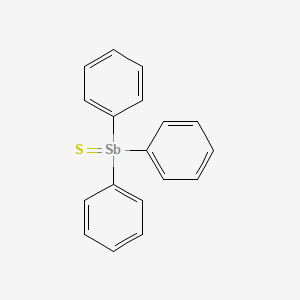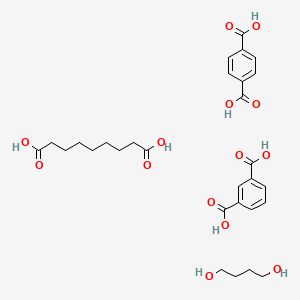
benzene-1,3-dicarboxylic acid;butane-1,4-diol;nonanedioic acid;terephthalic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “benzene-1,3-dicarboxylic acid; butane-1,4-diol; nonanedioic acid; terephthalic acid” is a complex mixture of four distinct chemical entities. Each of these compounds has unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
准备方法
Benzene-1,3-dicarboxylic acid: Industrial production often involves the use of a continuous oxidation process to ensure high yield and purity .
Butane-1,4-diol: Butane-1,4-diol can be synthesized through several methods, including the Reppe process, which involves the reaction of acetylene with formaldehyde, followed by hydrogenation . Another method involves the hydrogenation of maleic anhydride . Industrial production often utilizes the Davy process, which converts maleic anhydride to methyl maleate ester, followed by hydrogenation .
Nonanedioic acid: This process involves the cleavage of the double bond in oleic acid, followed by oxidative cleavage to form nonanedioic acid .
Terephthalic acid: Terephthalic acid is primarily produced through the oxidation of para-xylene using a cobalt-manganese catalyst in the presence of air . This process is similar to the production of isophthalic acid but involves para-xylene as the starting material .
化学反应分析
Benzene-1,3-dicarboxylic acid: Benzene-1,3-dicarboxylic acid undergoes various chemical reactions, including esterification, amidation, and decarboxylation . Common reagents include alcohols for esterification and amines for amidation . Major products include esters and amides .
Butane-1,4-diol: Butane-1,4-diol can undergo dehydration to form tetrahydrofuran (THF) in the presence of phosphoric acid at high temperatures . It can also react with dicarboxylic acids to form polyesters and with diisocyanates to form polyurethanes .
Nonanedioic acid: Nonanedioic acid can undergo esterification with alcohols to form esters, which are commonly used as plasticizers . It can also undergo reduction to form nonanediol .
Terephthalic acid: Terephthalic acid undergoes esterification with ethylene glycol to form polyethylene terephthalate (PET), a widely used polymer . It can also react with other diols to form various polyesters .
科学研究应用
Benzene-1,3-dicarboxylic acid: Benzene-1,3-dicarboxylic acid is used in the production of high-performance polymers, such as polyesters and polyamides . It is also used as a building block for metal-organic frameworks (MOFs) in materials science .
Butane-1,4-diol: Butane-1,4-diol is used as a solvent and in the production of plastics, elastic fibers, and polyurethanes . It is also used in the synthesis of γ-butyrolactone (GBL) and tetrahydrofuran (THF) .
Nonanedioic acid: Nonanedioic acid is used in the production of plasticizers, lubricants, and cosmetics . It also has applications in the synthesis of polymers and as an intermediate in organic synthesis .
Terephthalic acid: Terephthalic acid is primarily used in the production of polyethylene terephthalate (PET), which is used in the manufacture of plastic bottles and fibers . It is also used in the production of other polyesters and resins .
作用机制
The mechanism of action for each compound varies based on its chemical structure and application. For example, benzene-1,3-dicarboxylic acid acts as a ligand in metal-organic frameworks, coordinating with metal ions to form stable structures . Butane-1,4-diol acts as a monomer in polymerization reactions, forming long-chain polymers through condensation reactions . Nonanedioic acid acts as a plasticizer by reducing the brittleness of polymers . Terephthalic acid acts as a monomer in the production of PET, forming long-chain polymers through esterification reactions .
相似化合物的比较
Benzene-1,3-dicarboxylic acid: Similar compounds include phthalic acid (benzene-1,2-dicarboxylic acid) and terephthalic acid (benzene-1,4-dicarboxylic acid) . Benzene-1,3-dicarboxylic acid is unique in its ability to form high-performance polymers with superior thermal and mechanical properties .
Butane-1,4-diol: Similar compounds include 1,2-butanediol and 1,3-butanediol . Butane-1,4-diol is unique in its ability to form polyurethanes and polyesters with high elasticity and strength .
Nonanedioic acid: Similar compounds include sebacic acid (decanedioic acid) and adipic acid (hexanedioic acid) . Nonanedioic acid is unique in its ability to act as a plasticizer and lubricant .
Terephthalic acid: Similar compounds include isophthalic acid (benzene-1,3-dicarboxylic acid) and phthalic acid (benzene-1,2-dicarboxylic acid) . Terephthalic acid is unique in its ability to form PET with excellent clarity and strength .
属性
CAS 编号 |
25153-35-9 |
|---|---|
分子式 |
C29H38O14 |
分子量 |
610.6 g/mol |
IUPAC 名称 |
benzene-1,3-dicarboxylic acid;butane-1,4-diol;nonanedioic acid;terephthalic acid |
InChI |
InChI=1S/C9H16O4.2C8H6O4.C4H10O2/c10-8(11)6-4-2-1-3-5-7-9(12)13;9-7(10)5-1-2-6(4-3-5)8(11)12;9-7(10)5-2-1-3-6(4-5)8(11)12;5-3-1-2-4-6/h1-7H2,(H,10,11)(H,12,13);2*1-4H,(H,9,10)(H,11,12);5-6H,1-4H2 |
InChI 键 |
ROWRNVDSLMRKDN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)C(=O)O)C(=O)O.C1=CC(=CC=C1C(=O)O)C(=O)O.C(CCCC(=O)O)CCCC(=O)O.C(CCO)CO |
规范 SMILES |
C1=CC(=CC(=C1)C(=O)O)C(=O)O.C1=CC(=CC=C1C(=O)O)C(=O)O.C(CCCC(=O)O)CCCC(=O)O.C(CCO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


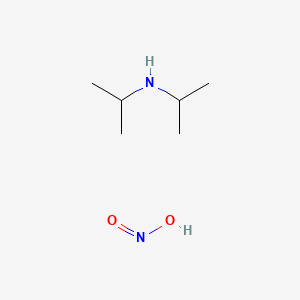
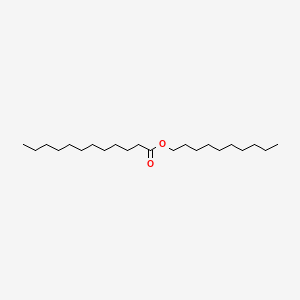
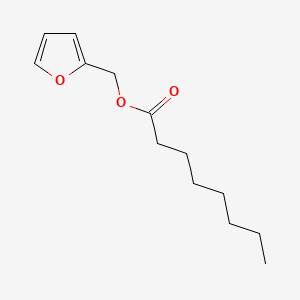
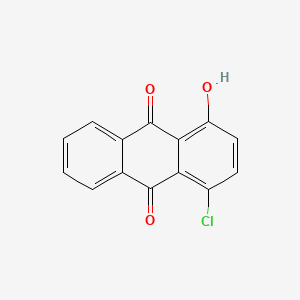
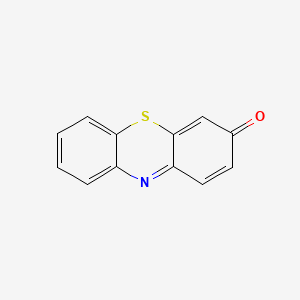
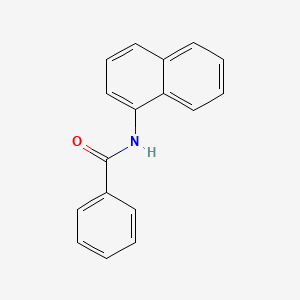
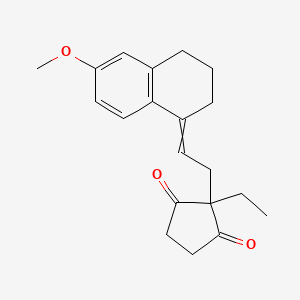
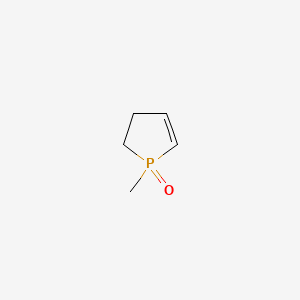
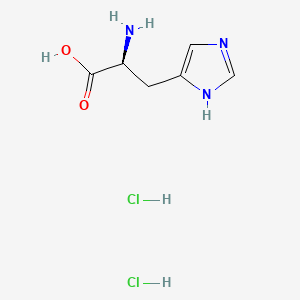
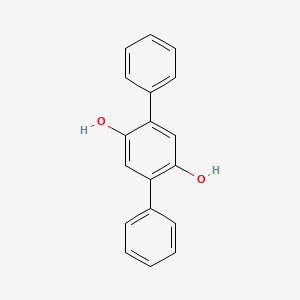
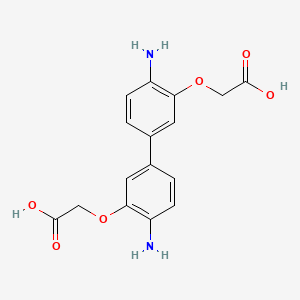
![Naphth[2,3-c]acridine-5,8,14(13H)-trione](/img/structure/B1606241.png)
